Trimethyl borate

Catalog No.
S564608
CAS No.
121-43-7
M.F
C3H9BO3
B(OCH3)3
C3H9BO3
M. Wt
103.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl borate

CAS Number

121-43-7

Product Name

Trimethyl borate

IUPAC Name

trimethyl borate

Molecular Formula

C3H9BO3
B(OCH3)3
C3H9BO3

Molecular Weight

103.92 g/mol

InChI

InChI=1S/C3H9BO3/c1-5-4(6-2)7-3/h1-3H3

InChI Key

WRECIMRULFAWHA-UHFFFAOYSA-N

SMILES

B(OC)(OC)OC

Solubility

Miscible with tetrahydrofuran, ether, isoporpylamine, hexane, methanol, nujol, and other organic liquids
Miscible with alcohol, ether; soluble in polar nonhydroxylic solvents
Solubility in water: reaction

Synonyms

Boric Acid (H3BO3) Trimethyl Ester; Methyl Borate ((MeO)3B); Borester O; Boric Acid Trimethyl Ester; Boron Trimethoxide; NSC 777; TMB; Trimethoxyborane; Trimethoxyborine; Trimethoxyboron

Canonical SMILES

B(OC)(OC)OC

Organic Synthesis:

  • Methylating Agent: Trimethyl borate acts as a methylating agent, introducing a methyl group (CH3) into various organic molecules. This plays a crucial role in the synthesis of complex organic compounds, pharmaceuticals, and agrochemicals [].

Precursor for Boron-Containing Compounds:

  • Boronic Acids: Trimethyl borate serves as a precursor for the synthesis of boronic acids through its reaction with Grignard reagents followed by hydrolysis []. Boronic acids are valuable building blocks in organic synthesis, particularly in the Suzuki coupling reaction, a powerful tool for carbon-carbon bond formation [].
  • Flame Retardants, Antioxidants, and Corrosion Inhibitors: Trimethyl borate is a source of boron used in the preparation of flame retardants, antioxidants, and corrosion inhibitors due to the unique properties of boron compounds [].

Other Applications:

  • Solvent: Trimethyl borate finds use as a solvent for various materials like waxes, resins, and oils due to its non-polar character [].
  • Dehydrating Agent: It also acts as a dehydrating agent, removing water molecules from reactions [].

Trimethyl borate is an organoboron compound with the chemical formula B(OCH₃)₃. It is a colorless, volatile liquid that emits a vivid green flame when burned, making it visually distinctive. This compound serves as an important intermediate in organic chemistry, particularly notable for its role in synthesizing sodium borohydride and various boronic acids, which are crucial for numerous

The mechanism of action of trimethyl borate is primarily related to its Lewis acidity. It can accept electron pairs from Lewis bases, forming complexes that influence various chemical transformations. For instance, it can activate carbonyl groups in organic molecules, making them more susceptible to nucleophilic attack [].

Trimethyl borate poses several safety hazards:

  • Highly Flammable: It has a low flash point and readily ignites. Vapors can form explosive mixtures with air [].
  • Reacts Violently with Water: The hydrolysis reaction is exothermic and releases heat, potentially causing fires or explosions [].
  • Toxic: Inhalation, ingestion, or skin contact can cause irritation and damage to eyes, skin, and respiratory system [].

Safety Precautions:

  • Handle in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator.
  • Avoid contact with water and sources of ignition.
  • Store in a cool, dry place in a tightly sealed container [].

  • Synthesis of Sodium Borohydride: The primary reaction involves trimethyl borate reacting with sodium hydride to produce sodium borohydride and sodium methoxide:
    4NaH+B OCH3 3NaBH4+3NaOCH34\text{NaH}+\text{B OCH}_3\text{ }_3\rightarrow \text{NaBH}_4+3\text{NaOCH}_3
  • Formation of Boronic Acids: Trimethyl borate can react with Grignard reagents to form dimethyl boronates, which upon hydrolysis yield corresponding boronic acids:
    ArMgBr+B OCH3 3MgBrOCH3+ArB OCH3 2\text{ArMgBr}+\text{B OCH}_3\text{ }_3\rightarrow \text{MgBrOCH}_3+\text{ArB OCH}_3\text{ }_2
    ArB OCH3 2+2H2OArB OH 2+2HOCH3\text{ArB OCH}_3\text{ }_2+2\text{H}_2\text{O}\rightarrow \text{ArB OH }_2+2\text{HOCH}_3
  • Hydrolysis: In the presence of water, trimethyl borate hydrolyzes to produce methanol and boric acid:
    B OCH3 3+3H2OH3BO3+3CH3OH\text{B OCH}_3\text{ }_3+3\text{H}_2\text{O}\rightarrow \text{H}_3\text{BO}_3+3\text{CH}_3\text{OH}

Trimethyl borate is typically synthesized through the dehydration of boric acid or related boron oxides with methanol under conditions that allow for the removal of water. This process can be summarized as follows:

  • Dehydration Reaction: Boric acid reacts with methanol:
    H3BO3+3CH3OHB(OCH3)3+3H2OH_3BO_3+3\text{CH}_3\text{OH}\rightarrow B(OCH_3)_3+3\text{H}_2\text{O}
  • Alternative Methods: Trimethyl borate can also be produced from sodium metaborate through a series of reactions involving sulfuric acid and subsequent distillation processes .

Trimethyl borate has several applications across different fields:

  • Organic Synthesis: It serves as a crucial reagent in the preparation of boronic acids used in cross-coupling reactions.
  • Production of Sodium Borohydride: As mentioned earlier, it is the main precursor in the synthesis of sodium borohydride.
  • Fire Retardant: Trimethyl borate has been explored for use as a fire retardant due to its ability to form a protective layer when burned.
  • Additive in Polymers: It has been examined as an additive to enhance certain properties of polymers .

Several compounds share structural or functional similarities with trimethyl borate. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Dimethyl BorateB(OCH₃)₂Similar structure; used in organic synthesis
Triethyl BorateB(OEt)₃Larger ethyl groups; used as a solvent and reagent
Boric AcidH₃BO₃Hydrolysis product; used as an antiseptic and insecticide
Sodium BorohydrideNaBH₄Derived from trimethyl borate; widely used reducing agent

Uniqueness of Trimethyl Borate

Trimethyl borate's unique properties stem from its specific structure as a triester of boron. Its ability to serve as a precursor for various important chemical syntheses while also exhibiting distinct physical characteristics (such as burning with a green flame) sets it apart from other similar compounds. Additionally, its role in facilitating reactions that produce valuable intermediates like boronic acids highlights its significance in organic chemistry .

Physical Description

Trimethyl borate appears as a water-white liquid. Denser than water. Vapors heavier than air. Used as a solvent and fungicide for fruit.
Liquid
COLOURLESS LIQUID.

Color/Form

Colorless, moisture-sensitive liquid; fumes in ai

Boiling Point

68.0 °C
67.5 °C
68 °C

Flash Point

less than 80 °F (NFPA, 2010)
< 80 °F (< 27 °C) (closed cup)
- 7 °C

Vapor Density

3.59 (Air = 1)
Relative vapor density (air = 1): 3.6

Density

0.915 g/cu cm
Relative density (water = 1): 0.915

LogP

-1.9

Melting Point

-31.65 °C
-29.3 °C
-29 °C

UNII

82U64J6F5N

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal]

Vapor Pressure

136.43 mmHg
137 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 18

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

121-43-7

Wikipedia

Trimethyl borate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

...From pyridine-boron trichloride complex; from methanol and boric oxide, borax or boric acid; from methyl orthosilicates and boron halide; from boric acid and methanol...

General Manufacturing Information

All other basic inorganic chemical manufacturing
Oil and gas drilling, extraction, and support activities
Boric acid (H3BO3), trimethyl ester: ACTIVE
US 2689259; US 2884439; US 2937195 (to Callery Chem)
US 2881227 and US 2884440 (to Olin Mathieson)
US 2855427 (to Am. Potash & Chem.)
US 2739979 ( to USAEC)

Stability Shelf Life

Stable in the absence of moisture.

Dates

Modify: 2023-08-15

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